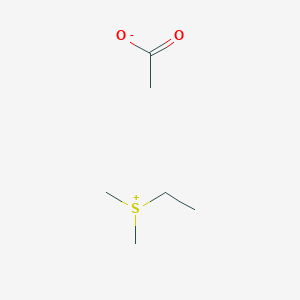
Ethyl(dimethyl)sulfanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)sulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion Sulfonium ions are positively charged sulfur atoms bonded to three organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)sulfanium acetate can be synthesized through the alkylation of dimethyl sulfide with ethyl acetate in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the Sulfonium Ion: Dimethyl sulfide reacts with ethyl acetate in the presence of a strong acid, such as sulfuric acid, to form the sulfonium ion.
Isolation of the Product: The resulting this compound is then isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts and controlled reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl(dimethyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents on the sulfonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Ethyl(dimethyl)sulfanium acetate has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems as a source of sulfur.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl(dimethyl)sulfanium acetate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Dimethyl Sulfide: A simpler sulfide with two methyl groups bonded to sulfur.
Trimethylsulfonium Iodide: A sulfonium salt with three methyl groups bonded to sulfur.
Ethyl Sulfide: An ethyl group bonded to sulfur, lacking the sulfonium ion.
Uniqueness: Ethyl(dimethyl)sulfanium acetate is unique due to the presence of both ethyl and dimethyl groups bonded to the sulfonium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
124883-30-3 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
ethyl(dimethyl)sulfanium;acetate |
InChI |
InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
NYFJBLXNPZUEEB-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


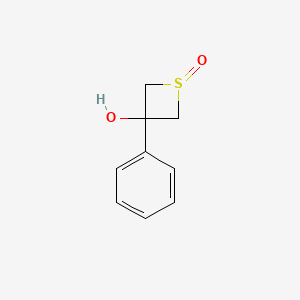
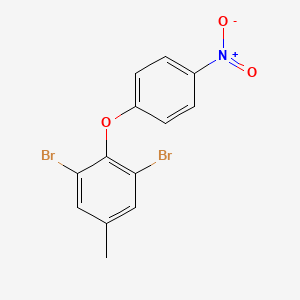
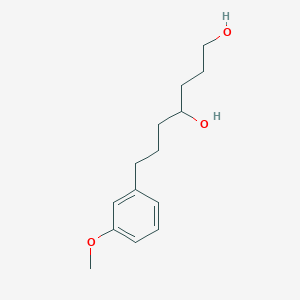
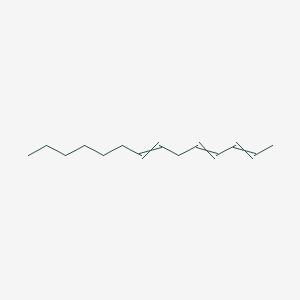
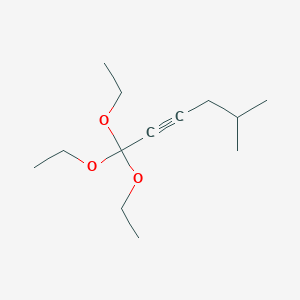
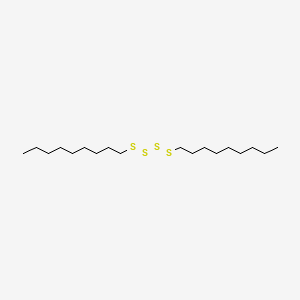

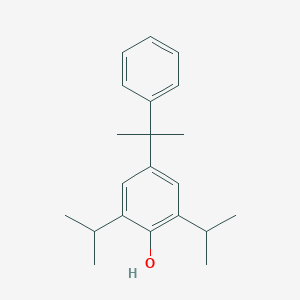
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
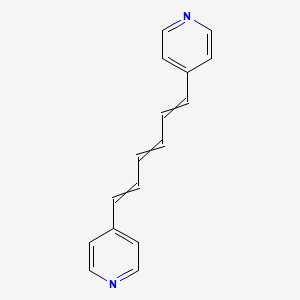
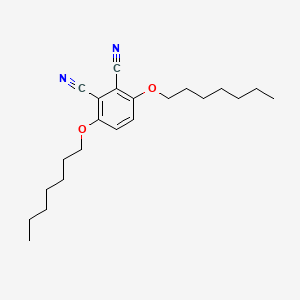
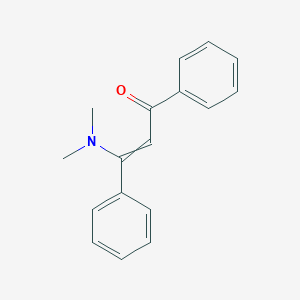
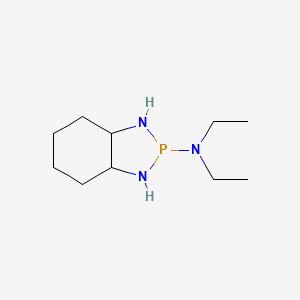
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
